N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide
Description
N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a thiazolidine-based carboxamide derivative characterized by a five-membered thiazolidine ring fused with a carboxamide group. Key structural features include:
- Substituents: A 2-fluorophenyl group attached to the carboxamide nitrogen, introducing electron-withdrawing effects.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-22-13-6-4-5-12(11-13)16-20(9-10-23-16)17(21)19-15-8-3-2-7-14(15)18/h2-8,11,16H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSMQIHCHPGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 332.4 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇FN₂O₂S |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 2034263-34-6 |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Thiazolidine derivatives often modulate various signaling pathways, which can lead to apoptosis in cancer cells or inhibition of microbial growth.
- Antitumor Activity : Studies have shown that thiazolidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety enhances this activity, as evidenced by structure-activity relationship studies where modifications to the phenyl rings were correlated with increased potency against cancer cells .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate effective inhibition against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidine derivatives. Key findings include:
- Phenyl Substituents : The presence of electron-donating groups on the phenyl rings significantly enhances cytotoxicity. For instance, compounds with methoxy substitutions showed improved interactions with target proteins involved in apoptosis .
- Thiazole Ring Importance : The thiazole ring's structural integrity is essential for maintaining biological activity. Modifications that retain this core structure while varying substituents can lead to potent anticancer agents .
Case Study 1: Antitumor Efficacy
A study conducted on various thiazolidine derivatives, including this compound, revealed an IC50 value in the low micromolar range against A-431 and Jurkat cell lines, indicating significant antitumor potential .
Case Study 2: Antimicrobial Evaluation
In vitro testing demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, showcasing the compound's potential as an antimicrobial agent .
Comparison with Similar Compounds
Benzothiazole Acetamide Derivatives (EP3 348 550A1)
Examples :
- N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Structural Differences :
- Core : Benzothiazole (aromatic, six-membered ring with sulfur and nitrogen) vs. thiazolidine (saturated five-membered ring).
- Substituents : Methoxy/ethoxy groups on the benzothiazole ring and variable methoxyphenyl positions (3- vs. 4-).
Functional Implications :
- Benzothiazole’s aromaticity may enhance π-π stacking interactions with biological targets, whereas the thiazolidine’s flexibility could improve binding pocket accommodation.
- Methoxy group positioning (3- vs.
1,4-Dihydropyridine Carboxamides
Examples :
- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) .
Structural Differences :
- Core: 1,4-Dihydropyridine (non-aromatic, redox-active) vs. thiazolidine (non-redox-active).
- Substituents: Additional thioether and cyano groups, which may enhance metabolic stability or modulate electron distribution.
Functional Implications :
Pesticide Benzamide Derivatives
Structural Differences :
- Core: Benzamide (planar aromatic ring) vs. thiazolidine-carboxamide (non-planar).
- Substituents : Trifluoromethyl and isopropoxy groups in flutolanil vs. fluorophenyl and methoxyphenyl in the target compound.
Functional Implications :
Furopyridine Carboxamide Derivatives
Example :
- 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
Structural Differences :
- Core : Furo[2,3-b]pyridine (fused furan-pyridine system) vs. thiazolidine.
- Substituents: Trifluoroethylamino and oxadiazole groups, which may enhance target affinity and pharmacokinetic properties.
Functional Implications :
- The fused furopyridine core offers rigidity for precise target binding, whereas the thiazolidine’s flexibility might improve solubility.
- Fluorophenyl positioning (2- vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide, and how can intermediates be optimized?
- Methodology : The synthesis typically involves coupling a 3-methoxyphenyl-substituted thiazolidine precursor with a 2-fluorophenyl carboxamide moiety. Key intermediates like 3-methoxyphenyl ethylamine (CAS 2039-67-0) and 2-fluorophenyl isocyanate derivatives (e.g., N-(2-fluorophenyl)acetamide ) can be synthesized via nucleophilic substitution or amidation reactions. Reaction conditions (e.g., solvent polarity, temperature) should be optimized using design-of-experiment (DoE) approaches to improve yield and purity .
- Validation : Intermediate structures should be confirmed via -NMR and LC-MS before proceeding to final coupling steps.
Q. How can the purity and stability of the synthesized compound be rigorously assessed?
- Methodology : Employ reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure should be conducted over 14 days, with degradation products analyzed via high-resolution mass spectrometry (HRMS) .
- Data Analysis : Calculate purity using area normalization and track stability via degradation kinetics (e.g., Arrhenius plots for thermal stability).
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodology : Use - and -NMR to confirm substitution patterns on the thiazolidine and phenyl rings. For stereochemical resolution (e.g., thiazolidine ring conformation), employ 2D NMR (COSY, NOESY) and compare with X-ray crystallography data from structurally analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ).
- Contradiction Resolution : If NMR data conflicts with expected structures, computational modeling (DFT-based chemical shift predictions) can validate assignments .
Advanced Research Questions
Q. How can the compound’s mechanism of action be elucidated using in vitro and computational models?
- Methodology :
- Target Identification : Perform affinity chromatography or thermal shift assays to identify binding proteins.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Validate docking poses via molecular dynamics simulations (100 ns trajectories) .
- In Vitro Assays : Test inhibitory activity against enzymes (e.g., COX-2, MMPs) using fluorogenic substrates and IC determination .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Analog Design : Modify substituents on the 3-methoxyphenyl (e.g., replace methoxy with ethoxy or halogens) and the fluorophenyl group (e.g., para-substitution).
- Activity Profiling : Screen analogs against disease-relevant assays (e.g., antiproliferative activity in cancer cell lines). Use multivariate analysis (PCA or PLS) to correlate structural features (e.g., Hammett σ values) with bioactivity .
- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions (e.g., hydrogen bonds with active-site residues) .
Q. How can pharmacokinetic (PK) challenges, such as poor solubility or metabolic instability, be addressed during preclinical development?
- Methodology :
- Solubility Enhancement : Use amorphous solid dispersions (ASDs) with polymers like HPMCAS or PVP-VA. Characterize via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).
- Metabolic Stability : Incubate the compound with human liver microsomes (HLM) and identify metabolites via LC-HRMS. Introduce blocking groups (e.g., deuterium or fluorine) at metabolic hot spots (e.g., ortho-fluorophenyl positions) .
- In Vivo PK : Conduct studies in rodent models to measure bioavailability, half-life, and tissue distribution using radiolabeled (e.g., ) or stable isotope-labeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
